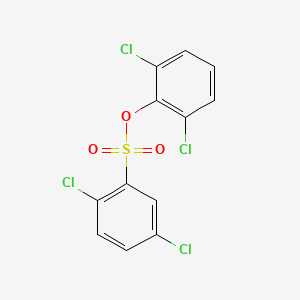

2,6-dichlorophenyl 2,5-dichlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Dichlorophenol” is a compound with formula C6H3Cl2OH. It is one of the six isomers of dichlorophenol and is a colorless solid . “2,5-Dichlorobenzenesulfonic Acid” is freely soluble in water and is obtained by sulfonating 1,4-dichlorobenzene with oleum .

Synthesis Analysis

“2,6-Dichlorophenol” can be produced in a multistep process from phenol, which is converted to its 4-sulfonic acid derivative. The resulting phenol sulfonic acid chlorinates at the positions flanking the phenol. Hydrolysis releases the sulfonic acid group . “2,5-Dichlorobenzenesulfonic Acid” is obtained by sulfonating 1,4-dichlorobenzene with oleum .Molecular Structure Analysis

The molecular formula of “2,6-Dichlorophenol” is C6H3Cl2OH . The molecular formula of “2,5-Dichlorobenzenesulfonic Acid” is C6H4Cl2O3S .Physical And Chemical Properties Analysis

“2,6-Dichlorophenol” is a colorless solid . “2,5-Dichlorobenzenesulfonic Acid” is freely soluble in water .Scientific Research Applications

- 2,5-Dichlorobenzenesulfonic acid serves as a versatile reagent in organic synthesis. Its sulfonation properties allow it to introduce sulfonic acid groups into aromatic compounds. Researchers use it to modify and functionalize molecules, such as synthesizing sulfonated dyes, pharmaceutical intermediates, and specialty chemicals .

- As a strong acid, this compound is employed as a catalyst in various reactions. It accelerates esterifications, Friedel-Crafts acylations, and other acid-catalyzed processes. Researchers explore its catalytic potential in designing efficient synthetic routes .

- The sulfonic acid group in 2,5-dichlorobenzenesulfonic acid makes it suitable for ion exchange resins. These resins are used to remove ions from water or other solutions. Researchers investigate its effectiveness in water softening, purification, and metal ion recovery .

- This compound plays a role in the synthesis of dyes and pigments. By introducing sulfonic acid groups, it enhances the solubility and color properties of the resulting compounds. Researchers explore its use in fabric dyes, ink formulations, and colorants .

- Scientists study 2,5-dichlorobenzenesulfonic acid as a potential building block for drug development. Its reactivity allows for the creation of novel pharmaceutical intermediates. Researchers investigate its role in drug synthesis and formulation .

- In analytical chemistry, this compound is used as a reference standard or calibration material. Researchers employ it in high-performance liquid chromatography (HPLC) and other separation techniques. Its unique properties aid in identifying and quantifying other compounds .

Organic Synthesis and Chemical Reactions

Catalysis and Acid-Catalyzed Reactions

Ion Exchange Resins and Water Treatment

Dye and Pigment Industry

Pharmaceutical Applications

Analytical Chemistry and Chromatography

These applications highlight the diverse utility of 2,5-dichlorobenzenesulfonic acid across different scientific domains. Its reactivity, solubility, and acid strength contribute to its significance in research and industry. If you need further details or additional applications, feel free to ask .

Safety and Hazards

properties

IUPAC Name |

(2,6-dichlorophenyl) 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O3S/c13-7-4-5-8(14)11(6-7)20(17,18)19-12-9(15)2-1-3-10(12)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSIUKIJGWTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)

![11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068574.png)

![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)

![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)

![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)

![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)

![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)